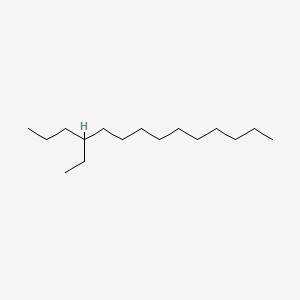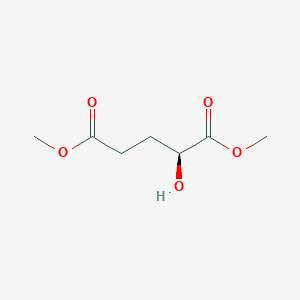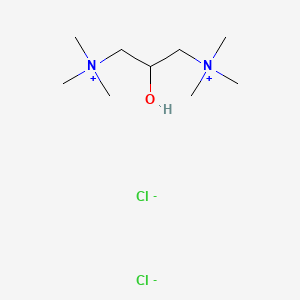
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2O and a molecular weight of 247.20566 g/mol . It is also known by its IUPAC name, [2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium dichloride . This compound is characterized by its two trimethylammonium groups attached to a hydroxytrimethylene backbone, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride typically involves the reaction of trimethylamine with a suitable precursor such as 2-hydroxypropylamine. The reaction is carried out in the presence of hydrochloric acid to form the dichloride salt. The general reaction scheme can be represented as follows:
2-Hydroxypropylamine+Trimethylamine+HCl→(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
Applications De Recherche Scientifique
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a stabilizing agent for certain biomolecules.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used in similar applications, particularly in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Commonly used in surfactant formulations.
Uniqueness
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is unique due to its hydroxytrimethylene backbone, which imparts additional stability and solubility compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high stability and solubility.
Propriétés
Numéro CAS |
55636-09-4 |
|---|---|
Formule moléculaire |
C9H24ClN2O+ |
Poids moléculaire |
211.75 g/mol |
Nom IUPAC |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H24N2O.ClH/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
GROBFINXCPAXRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-] |
| 55636-09-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


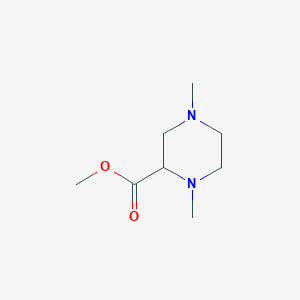

![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
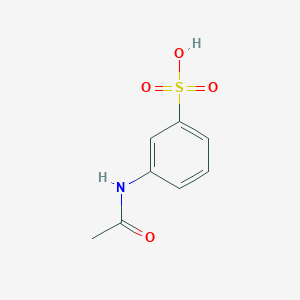
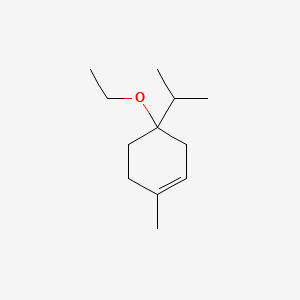


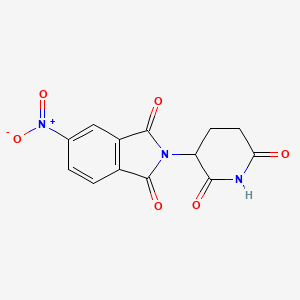
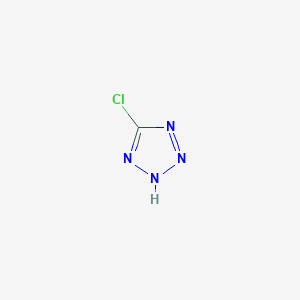
![Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-](/img/structure/B3053652.png)

